4-methoxy-1-(methylsulfonyl)piperidine
Description
4-Methoxy-1-(methylsulfonyl)piperidine is a substituted piperidine derivative characterized by a methoxy group at the 4-position and a methylsulfonyl group attached to the piperidine nitrogen. Piperidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis. The methylsulfonyl group enhances electrophilicity and stability, while the methoxy substituent may influence electronic and steric properties, affecting interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGEEYAFJUKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(methylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-Methoxy-1-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methylsulfonyl vs. Other Sulfonyl Groups
- For example, its synthesis requires acidic conditions (TFA/dichloromethane), suggesting sensitivity to hydrolysis .
- 1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine : The additional methyl group on the aromatic ring introduces steric hindrance, which may reduce binding affinity to certain receptors compared to the unsubstituted methylsulfonyl derivative .
Methylsulfonyl vs. Alkyl/Aryl Groups
- COB-3 (small alkyl substituent) : Small alkyl groups on the piperidine nitrogen (e.g., in COB-3) enhance potency at neuronal nicotinic acetylcholine receptors (nAChRs) and reduce off-target effects compared to bulkier groups like phenylpropyl (e.g., KAB-18). The methylsulfonyl group in 4-methoxy-1-(methylsulfonyl)piperidine may balance steric and electronic effects, optimizing receptor interactions .
Methoxy Group Position and Electronic Effects
- 4-Methoxy vs. Other Positions : In benzisoxazole-piperidine hybrids (e.g., compound 14), a methoxy group at the C4 position enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 441 nM) compared to unsubstituted analogs. This suggests that the 4-methoxy group in this compound may similarly improve interactions with enzyme active sites .
- Methoxy vs. The amino derivative has a molecular weight of 178.25 g/mol and a boiling point of ~296°C, whereas the methoxy analog likely has lower polarity and higher lipophilicity .
Structural Analogues with Heterocyclic or Aromatic Moieties
- Heterocyclic-Linked Derivatives (e.g., APB-10) : Compounds with chromone or coumarin esters attached to the piperidine nitrogen show improved nAChR potency. However, this compound’s methylsulfonyl group may offer better metabolic stability compared to ester-linked heterocycles .
- Biphenyl Esters (e.g., PPB-6) : A biphenyl ester combined with a small alkyl group on the piperidine nitrogen enhances potency. The methylsulfonyl group in the target compound could mimic this balance by providing both steric bulk and electron-withdrawing effects .
Data Table: Key Comparisons
*Calculated based on molecular formula C₇H₁₃NO₃S.
Research Findings and Implications
- Synthetic Accessibility : The methylsulfonyl group simplifies synthesis compared to nitrobenzenesulfonyl derivatives, which require harsh acidic conditions .
- Pharmacological Optimization : Small substituents on the piperidine nitrogen (e.g., methylsulfonyl) enhance target selectivity, as seen in nAChR modulators .
- Enzyme Interactions : The 4-methoxy group’s position is critical for AChE inhibition, likely due to favorable spatial alignment in the enzyme’s active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
